(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about where it is commonly found or used, and its distinctive properties .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis and Biological Activity
- Compounds derived from imidazole, such as Ethyl 2-(1H-imidazol-1-yl)acetate, have been synthesized and investigated for their biological activity, showing effectiveness against common bacteria. This illustrates the potential of imidazole derivatives in antibacterial applications (Al-badrany, Mohammed, & Alasadi, 2019).
Antiviral and Cytostatic Effects
- Novel 9-substituted (2-(3H-imidazo[1,2-a]purin-3-yl)ethoxy)methylphosphonic and 4-substituted (2-(1H-imidazo[2,1-b]purin-1-yl)ethoxy)methylphosphonic acids, as tricyclic etheno analogs, have shown modest activity against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) (Hořejší et al., 2006).
Receptor Affinity Studies
- Research on 2-phenylimidazo[2,1-i]purin-5-ones has shown that these compounds have high affinity for human A3 adenosine receptors (ARs), suggesting their utility in pharmacological studies related to ARs (Ozola et al., 2003).
Antibacterial Properties of Imidazole Derivatives
- A study on imidazole derivatives synthesized through various chemical reactions indicated their potential in developing new antibacterial agents (Ali, 2018).
Affinity for Human Adenosine Receptors
- Synthesis of 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones demonstrated high affinity and selectivity at human A3 adenosine receptors, hinting at their potential in medical research (Baraldi et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-18(29)14-27-15(2)16(3)28-19-20(24-22(27)28)25(4)23(31)26(21(19)30)13-9-12-17-10-7-6-8-11-17/h6-12H,5,13-14H2,1-4H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHSJRIUDENDP-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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